4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide
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Overview
Description
4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C18H15BrClNO3S. This compound is characterized by the presence of a bromine atom, a chlorophenoxy group, and a naphthalene sulfonamide structure. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 2-(2-chlorophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide and phenoxy groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and naphthalene groups may also play a role in binding to biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-chlorophenoxy)acetylcarbohydrazonoylphenyl 4-methylbenzoate
- 4-(2-bromo-4-chlorophenoxy)butanoic acid
- 2-bromo-N-[2-(4-chlorophenoxy)ethyl]benzamide
Uniqueness
4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15BrClNO3S |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H15BrClNO3S/c19-15-9-10-18(14-6-2-1-5-13(14)15)25(22,23)21-11-12-24-17-8-4-3-7-16(17)20/h1-10,21H,11-12H2 |
InChI Key |
BCFMPTSZKYQOBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
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